3-Pyridin-2-ylbutan-2-one
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Overview
Description
3-Pyridin-2-ylbutan-2-one is an organic compound with the molecular formula C10H11NO. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is known for its distinctive structure, which includes a pyridine ring attached to a butanone moiety. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Pyridin-2-ylbutan-2-one can be synthesized through several methods. One common method involves the reaction of 3-pyridinecarboxaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions: 3-Pyridin-2-ylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Pyridin-2-ylbutan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Pyridin-2-ylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
3-Pyridin-2-ylmethylpentane-2,4-dione: This compound has a similar pyridine ring but with different substituents, leading to distinct chemical properties and applications.
2-Pyridin-2-ylbutan-2-one: A structural isomer with the pyridine ring attached at a different position, resulting in different reactivity and uses.
Uniqueness: 3-Pyridin-2-ylbutan-2-one is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity
Biological Activity
3-Pyridin-2-ylbutan-2-one, also known by its chemical identifier 6304-21-8, is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of properties that may be beneficial for therapeutic applications, including antimicrobial and anticancer activities.
Structure and Reactivity
This compound features a pyridine ring attached to a butanone moiety. Its structure allows it to participate in various chemical reactions:
- Oxidation : Can form carboxylic acids or ketones.
- Reduction : The ketone group can be reduced to an alcohol.
- Substitution : The pyridine ring can undergo electrophilic and nucleophilic substitutions.
Table 1: Chemical Reactions of this compound
Reaction Type | Common Reagents | Major Products Formed |
---|---|---|
Oxidation | KMnO4, CrO3 | Carboxylic acids, ketones |
Reduction | NaBH4, LiAlH4 | Alcohols |
Substitution | Halogens, nucleophiles | Substituted pyridine derivatives |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of bacteria and fungi, suggesting potential applications in treating infections. The exact mechanisms are still under investigation but may involve disruption of cellular processes in microorganisms.
Anticancer Activity
The compound has also been explored for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as enzyme inhibition and modulation of signaling pathways involved in cell growth. For instance, it may target specific enzymes related to cancer cell metabolism.
Case Studies
- Antimicrobial Efficacy : A study published in Frontiers in Chemistry evaluated the antimicrobial activity of various pyridinone derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Anticancer Mechanisms : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. For example, a study found that treatment with this compound led to increased levels of cleaved caspases in gastric carcinoma cells .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may act as an inhibitor or activator of enzymes involved in critical metabolic pathways. For instance, it could inhibit phosphodiesterase enzymes, which play a role in inflammation and cancer progression .
Table 2: Potential Molecular Targets
Target Enzyme | Role in Cancer/Inflammation |
---|---|
Phosphodiesterase 4 | Regulates cyclic AMP levels |
Kinases | Involved in cell signaling pathways |
Caspases | Mediators of apoptosis |
Properties
CAS No. |
6304-21-8 |
---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
3-pyridin-2-ylbutan-2-one |
InChI |
InChI=1S/C9H11NO/c1-7(8(2)11)9-5-3-4-6-10-9/h3-7H,1-2H3 |
InChI Key |
KOWMEZQUWWKOIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)C(=O)C |
Origin of Product |
United States |
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